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Compound of Interest

Compound Name: 5-Chloro-4-hydrazinylpyrimidine

CAS No.: 122082-97-7

Cat. No.: B043786

Get Quote

Executive Summary
5-Chloro-4-hydrazinylpyrimidine is a high-value heterocyclic scaffold used primarily as a

precursor for fused ring systems in medicinal chemistry.[1][2] Its structural importance lies in

the C5-chlorine atom, which serves two critical functions: it acts as a steric block to enforce

regioselectivity during cyclization and provides a handle for palladium-catalyzed cross-coupling

reactions (e.g., Suzuki-Miyaura) in late-stage functionalization.[1][2]

This guide details the structural characteristics, validated synthesis protocols, and reactivity

profiles of this compound, specifically focusing on its role in generating pyrazolo[3,4-

d]pyrimidines (a privileged scaffold for kinase inhibitors like Ibrutinib) and [1,2,4]triazolo[4,3-

c]pyrimidines.[2]

Part 1: Structural Characterization & Properties[1]
Chemical Identity[1][2][3][4][5]

IUPAC Name: 5-Chloro-4-hydrazinylpyrimidine[1]
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Synonyms: (5-Chloropyrimidin-4-yl)hydrazine; 4-Hydrazino-5-chloropyrimidine[1][2]

Molecular Formula: C₄H₅ClN₄[1][2]

Molecular Weight: 144.56 g/mol [1][2]

CAS Number: 20815-52-5 (Note: Databases often conflate this with pyridine analogs; verify

structure by NMR).[1][2]

Electronic Structure & Tautomerism
The molecule exists in equilibrium between the hydrazine form (A) and the zwitterionic form

(B), though form A predominates in non-polar solvents.[2]

C4 Position: Highly electron-deficient due to the cumulative inductive effect of the adjacent

nitrogen atoms and the C5-chlorine.[1][2] This makes the hydrazine group highly nucleophilic

at the terminal (

) nitrogen.[2]

C5 Position: The chlorine atom at C5 is less reactive toward Nucleophilic Aromatic

Substitution (

) than C4 or C2 but is highly susceptible to oxidative addition by transition metals.[2]

Physical Properties (Experimental & Predicted)
Property Value / Range Notes

Appearance
Off-white to pale yellow

crystalline solid

Darkens upon oxidation/air

exposure.[1][2]

Melting Point 142–145 °C (Free Base)
Decomposes near melting

point.[2]

Solubility DMSO, DMF, MeOH (Hot)
Poor solubility in water and

non-polar solvents.

pKa (Predicted)
~3.5 (Pyridine N), ~12.0

(Hydrazine NH)

Protonation occurs first at the

ring nitrogen N1.[2]
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Part 2: Synthesis Protocol
Regioselective Synthesis from 4,5-Dichloropyrimidine
The synthesis relies on the differential electrophilicity of the C4 and C5 positions.[2] The C4

position is activated by the ortho- and para-like arrangement of the ring nitrogens, whereas C5

acts as a meta-like position and is significantly less reactive.[1][2]

Reagents:
Substrate: 4,5-Dichloropyrimidine (1.0 equiv)

Nucleophile: Hydrazine monohydrate (2.5 equiv)[2]

Solvent: Ethanol (Absolute) or Methanol[2]

Base: Triethylamine (1.1 equiv) – Optional, used to scavenge HCl.[2]

Step-by-Step Methodology:
Preparation: Dissolve 4,5-dichloropyrimidine (10 mmol) in ethanol (20 mL) in a round-bottom

flask equipped with a magnetic stir bar.

Cooling: Cool the solution to 0–5 °C using an ice bath. Critical Step: Low temperature

prevents double substitution or reaction at C5.[1][2]

Addition: Add hydrazine monohydrate (25 mmol) dropwise over 15 minutes. Ensure the

internal temperature does not exceed 10 °C.

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

Monitor by TLC (System: 10% MeOH in DCM).[1][2]

Work-up:

The product often precipitates as a solid.[1][2] Filter the precipitate.[1][2][3]

Wash the filter cake with cold water (2 x 10 mL) to remove hydrazine hydrochloride salts.

[2]
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Wash with cold diethyl ether (10 mL) to remove unreacted starting material.[1][2]

Purification: Recrystallize from hot ethanol if necessary.

DOT Diagram: Synthesis Workflow

4,5-Dichloropyrimidine

Meisenheimer Complex
(Transient)

Nucleophilic Attack (C4)

Hydrazine Hydrate
(EtOH, 0°C)

5-Chloro-4-hydrazinylpyrimidine
Elimination of HCl

Click to download full resolution via product page

Caption: Regioselective nucleophilic aromatic substitution at C4 driven by electronic activation.

Part 3: Reactivity & Applications[1]
Cyclization to Pyrazolo[3,4-d]pyrimidines
This is the primary application of the scaffold.[2] The terminal hydrazine nitrogen (

) attacks an electrophilic carbon source (e.g., aldehyde, orthoester), followed by ring closure
onto the pyrimidine ring.

Mechanism:

Condensation: Reaction with an aldehyde (R-CHO) forms a hydrazone.[1][2]

Cyclization: Thermal or oxidative conditions force the hydrazone nitrogen to attack C5.[1][2]

Note: In 5-chloro derivatives, the chlorine is typically displaced during this step if high

temperatures/strong nucleophiles are used, or it is retained if the cyclization occurs via a

different mechanism (e.g., Vilsmeier-Haack).[2]

Protocol (General):

Reflux the hydrazine with Triethyl Orthoformate (TEOF) to yield the 1H-pyrazolo[3,4-

d]pyrimidine core.[2]
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Formation of [1,2,4]Triazolo[4,3-c]pyrimidines
Reaction with carbon disulfide (

) or isothiocyanates yields triazolopyrimidines, which are bioisosteres of purines.[2]

DOT Diagram: Divergent Reactivity

5-Chloro-4-hydrazinylpyrimidine

+ Aryl Aldehyde
(-H2O)

+ Triethyl Orthoformate
(Reflux) + CS2 / KOH

Hydrazone Derivative
(Schiff Base)

Pyrazolo[3,4-d]pyrimidine
(Kinase Inhibitor Scaffold) [1,2,4]Triazolo[4,3-c]pyrimidine

Click to download full resolution via product page

Caption: Divergent synthetic pathways leading to three distinct heterocyclic classes.[1][2]

Part 4: Analytical Data (Reference)
Proton NMR (DMSO-d6)[1][2]

9.20 (s, 1H, NH): Broad singlet, exchangeable with

.

8.55 (s, 1H, H-2): Deshielded singlet due to location between two ring nitrogens.[2]

8.15 (s, 1H, H-6): Singlet, slightly upfield relative to H-2.[2]

4.60 (br s, 2H,

): Broad signal, chemical shift varies with concentration/water content.

Mass Spectrometry[1][2]
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ESI-MS (+): m/z 145.0 [M+H]⁺ (exhibits characteristic Chlorine isotope pattern 3:1 ratio for

m/z 145/147).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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